molecular formula C10H13Br B11961276 2-Bromo-1,3,4,5-tetramethylbenzene CAS No. 3349-15-3

2-Bromo-1,3,4,5-tetramethylbenzene

Cat. No.: B11961276
CAS No.: 3349-15-3
M. Wt: 213.11 g/mol
InChI Key: OYAFABIVQFUGMR-UHFFFAOYSA-N
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Description

2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE is an organic compound with the molecular formula C10H13Br. It is a brominated derivative of tetramethylbenzene, characterized by the presence of four methyl groups and one bromine atom attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE can be synthesized through the bromination of 1,2,3,5-tetramethylbenzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of various substituted derivatives. The compound’s effects are mediated through its ability to participate in these reactions, influencing molecular pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in selective synthesis processes and specialized applications in research and industry .

Properties

CAS No.

3349-15-3

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

2-bromo-1,3,4,5-tetramethylbenzene

InChI

InChI=1S/C10H13Br/c1-6-5-7(2)10(11)9(4)8(6)3/h5H,1-4H3

InChI Key

OYAFABIVQFUGMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)Br)C

Origin of Product

United States

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